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Compound of Interest

Compound Name: 5'-Chloro-5'-deoxyadenosine

Cat. No.: B559659 Get Quote

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine (CAS 892-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5'-Chloro-5'-deoxyadenosine (5'-

ClDA), a synthetic nucleoside analog of adenosine. It details the compound's physicochemical

properties, synthesis, biological activity, and its applications in research and drug development.

This document includes structured data tables, detailed experimental protocols, and

visualizations of key processes to serve as a practical resource for the scientific community.

Chemical and Physical Properties
5'-Chloro-5'-deoxyadenosine is a white to light yellow crystalline solid.[1] Its core structure is

that of adenosine with the hydroxyl group at the 5' position substituted with a chlorine atom.[2]

This modification significantly influences its biological activity and metabolic stability.

Table 1: Physicochemical Properties of 5'-Chloro-5'-deoxyadenosine
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Property Value Reference(s)

CAS Number 892-48-8

Molecular Formula C₁₀H₁₂ClN₅O₃ [3]

Molecular Weight 285.69 g/mol [3]

IUPAC Name

(2R,3R,4S,5S)-2-(6-amino-9H-

purin-9-yl)-5-

(chloromethyl)tetrahydrofuran-

3,4-diol

[4]

Melting Point

187 °C (with exothermic

decomposition onset at 144.5

°C)

[3][5]

Boiling Point 645.6 ± 65.0 °C (Predicted) [3]

Solubility
Slightly soluble in DMSO and

water (with heating).
[3][6]

Appearance
White to light yellow

powder/crystal.
[1]

Storage
Store at 2°C - 8°C, keep dry

under an inert atmosphere.

Table 2: Spectroscopic and Analytical Data Identifiers

Identifier Value Reference(s)

InChI Key
IYSNPOMTKFZDHZ-

KQYNXXCUSA-N
[7]

SMILES

C1=NC(=C2C(=N1)N(C=N2)

[C@H]3--INVALID-LINK--

CCl)O">C@@HO)N

[7]

Synthesis and Manufacturing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.chembk.com/en/chem/5'-Chloro-5'-deoxyadenosine
https://www.chembk.com/en/chem/5'-Chloro-5'-deoxyadenosine
https://www.lgcstandards.com/TN/en/5-Deoxy-5-chloroadenosine/p/TRC-D232545
https://www.chembk.com/en/chem/5'-Chloro-5'-deoxyadenosine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4706654.htm
https://www.chembk.com/en/chem/5'-Chloro-5'-deoxyadenosine
https://www.chembk.com/en/chem/5'-Chloro-5'-deoxyadenosine
https://adipogen.com/storeconfig/choose/store?destination=cdx-c0345-5-chloro-5-deoxyadenosine.html
https://cymitquimica.com/products/3B-C3773/892-48-8/5-chloro-5-deoxyadenosine/
https://pubchem.ncbi.nlm.nih.gov/compound/5327118
https://pubchem.ncbi.nlm.nih.gov/compound/5327118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary method for synthesizing 5'-Chloro-5'-deoxyadenosine is through the selective

chlorination of adenosine.[2][3] A common and effective approach involves the use of thionyl

chloride (SOCl₂) in the presence of a base like pyridine.[2][8]

Experimental Protocol: Synthesis of 5'-Chloro-5'-
deoxyadenosine
This protocol is based on the method described by Robins et al.[8][9]

Materials:

Adenosine

Acetonitrile (anhydrous)

Pyridine (anhydrous)

Thionyl chloride (SOCl₂)

Methanol

Silica gel for column chromatography

Ethyl acetate

Procedure:

Suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL per gram of

adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon).[8][9]

Cool the suspension to a temperature between -13 °C and -3 °C (an ice-salt or dry

ice/acetone bath can be used).[8][9]

Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.[8][9]

Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the

low temperature.[8][9]
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Stir the reaction mixture at this low temperature for 3-4 hours, then allow it to slowly warm to

room temperature and stir overnight.[5]

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the suspension under reduced pressure to

remove the solvent.[5]

The crude product, a mixture including the 2',3'-O-sulfinyladenosine intermediate, is then

treated with aqueous methanolic ammonia or a base in a lower alcohol to achieve

deprotection.[8][9]

After deprotection, the solvent is removed under vacuum. The residue is then purified by

silica gel column chromatography using a gradient elution of ethyl acetate and methanol to

yield the final product.[5]
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Synthesis Workflow for 5'-Chloro-5'-deoxyadenosine
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Caption: Synthesis workflow for 5'-Chloro-5'-deoxyadenosine.

Biological Activity and Mechanism of Action
5'-ClDA's structural similarity to adenosine allows it to interact with various biological systems,

primarily as an adenosine receptor agonist and a metabolic intermediate.[2]

Adenosine Receptor Agonism
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5'-ClDA is a potent agonist, showing high selectivity for the adenosine A₁ receptor subtype.[2]

The substitution of the 5'-hydroxyl group with a chlorine atom is a critical determinant for this

enhanced affinity and selectivity.[2] Activation of A₁ receptors is associated with various

physiological responses, including the modulation of neuronal activity and cardiovascular

function.[10] A derivative, (±)-5'-Chloro-5'-deoxy-ENBA, is a highly selective A₁ receptor agonist

that has shown antinociceptive effects in animal models of neuropathic pain.[10]
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Caption: Simplified A1 receptor signaling pathway.
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Enzyme Inhibition and Metabolic Interference
As a nucleoside analog, 5'-ClDA can interfere with normal metabolic pathways.[2] It has been

shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth

muscle, an action consistent with its vasodilatory effects.[11] This inhibition is not dependent on

changes in cyclic AMP levels.[11] Furthermore, it serves as a synthetic intermediate for 5'-

deoxy-5'-(methylthio)adenosine (MTA), a substrate used to study the enzyme 5'-

methylthioadenosine phosphorylase (MTAP), which is important in cancer research.[3][5]

Analytical Methodologies
High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry

(LC/MS) are the primary techniques for the analysis and quantification of 5'-ClDA.[2]

Experimental Protocol: Stability Analysis using LC/MS
This protocol provides a general framework for assessing the stability of 5'-ClDA under various

conditions.[12][13]

Objective: To determine the rate of hydrolysis of 5'-ClDA at different pH values and

temperatures.

Materials:

5'-Chloro-5'-deoxyadenosine

Buffers of various pH (e.g., pH 2, 7, 10)

HPLC system with a suitable C18 column

LC/MS system for product identification

Incubator or water bath

Procedure:

Sample Preparation: Prepare stock solutions of 5'-ClDA in a suitable solvent. Dilute the stock

solution in buffers of different pH values to a final concentration appropriate for LC analysis.
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Incubation: Incubate the prepared samples at controlled temperatures (e.g., 40, 60, 80 °C).

[12]

Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Stop the

degradation process by cooling the aliquot on ice or by adding a quenching solution.

LC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a

gradient of acetonitrile and water with a modifier like ammonium acetate) to separate 5'-ClDA

from its degradation products.[13]

Quantification: Monitor the peak area of 5'-ClDA at each time point. The hydrolysis is

expected to follow pseudo-first-order kinetics.[2][13]

LC/MS Analysis: Inject samples into the LC/MS system to identify the hydrolysis products.

The primary expected hydrolysis product is adenine (m/z 136.3).[13]

Data Analysis: Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each

condition. Studies have shown that 5'-ClDA is less stable in acidic conditions compared to

other chlorinated adenosine analogs like 2-chloroadenosine.[2][12]
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Caption: Workflow for stability analysis using LC/MS.

Applications in Drug Development and Research
Pharmacological Tool: Due to its selectivity for the A₁ adenosine receptor, 5'-ClDA and its

derivatives are valuable tools for studying the physiological and pathological roles of this

receptor.[2]
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Neuropathic Pain Research: A₁ receptor agonists have therapeutic potential for treating

neuropathic pain. Derivatives of 5'-ClDA have been shown to alleviate neuropathic pain in

animal models, suggesting a possible therapeutic application.[10][14]

Synthetic Intermediate: It is a key intermediate in the synthesis of other biologically active

molecules, including potential enzyme inhibitors and radiolabeled compounds for imaging

studies.[2][5]

Cancer Research: Its role as a precursor to MTA makes it relevant in the study of MTAP-

deficient cancers, where the metabolic pathways involving MTA are disrupted.[3][5]

Safety and Handling
Table 3: GHS Hazard and Precautionary Statements

Type Codes

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapours/spray), P280 (Wear

protective gloves/protective clothing/eye

protection/face protection), P301+P312 (IF

SWALLOWED: Call a POISON CENTER/doctor

if you feel unwell), P302+P352 (IF ON SKIN:

Wash with plenty of water), P305+P351+P338

(IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing)

Reference:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as gloves, lab coats, and safety glasses, should be followed when handling this

compound. Work should be conducted in a well-ventilated area or a fume hood.
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Conclusion
5'-Chloro-5'-deoxyadenosine is a versatile molecule with significant applications in

pharmacology and medicinal chemistry. Its well-defined synthesis, potent and selective

biological activity, and utility as a chemical intermediate make it a valuable compound for

researchers in academia and the pharmaceutical industry. This guide provides the core

technical information required for its effective use and further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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